sodium;4-chlorophenolate

Organic Synthesis Nucleophilicity Reaction Kinetics

Sodium 4-chlorophenolate (CAS 1193-00-6) is the water-soluble sodium salt of 4-chlorophenol, engineered for aqueous-phase organic synthesis where the free phenol fails. Its para-chloro substitution delivers a distinct nucleophilicity profile (N=20.34 in DMSO) versus ortho/meta isomers—making it the definitive precursor for 4-chlorophenoxyacetic acid (4-CPA) plant growth regulators. With high thermal stability (decomposition >220°C) and a lowered pKa (9.38) that enhances antimicrobial efficacy at physiological pH, this solid phenolate offers superior handling safety and precise stoichiometric control. Ideal for agrochemical, disinfectant, and pharmaceutical intermediate manufacturing.

Molecular Formula C6H4ClNaO
Molecular Weight 150.54 g/mol
Cat. No. B7820729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;4-chlorophenolate
Molecular FormulaC6H4ClNaO
Molecular Weight150.54 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[O-])Cl.[Na+]
InChIInChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1
InChIKeyCFPLEOLETMZLIB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Chlorophenolate CAS 1193-00-6: Key Physical & Chemical Properties for Procurement


Sodium 4-chlorophenolate (CAS 1193-00-6), also known as sodium p-chlorophenolate or 4-chlorophenol sodium salt, is the sodium salt of 4-chlorophenol with the molecular formula C₆H₄ClNaO and a molecular weight of 150.54 g/mol [1]. This compound presents as a white to light beige crystalline powder with a faint specific odor . As a phenolate salt, it exhibits high solubility in water due to its ionic nature, a property that significantly differentiates it from its parent phenol, 4-chlorophenol . Its primary industrial and research applications are as an intermediate in organic synthesis, particularly for the preparation of herbicides and plant growth regulators such as 4-chlorophenoxyacetic acid , and as a component in antimicrobial formulations .

Why Sodium 4-Chlorophenolate Cannot Be Swapped for Isomeric Sodium Chlorophenolates or Unsubstituted Phenolate


The position of the chlorine substituent on the aromatic ring is a critical determinant of the compound's physicochemical and biological properties, making isomeric substitution a high-risk proposition. The para-chloro substitution in sodium 4-chlorophenolate confers a distinct nucleophilicity profile compared to its ortho- and meta-isomers, directly impacting reaction kinetics in synthesis [1]. Furthermore, the electron-withdrawing chlorine atom significantly increases the acidity of the parent phenol (pKa ~9.38) relative to unsubstituted phenol (pKa 9.99) [2]. This fundamental difference alters the compound's ionization state at a given pH, which in turn influences its solubility, reactivity, and membrane permeability in biological systems. These quantifiable differences in both chemical reactivity and physical behavior mean that sodium 4-chlorophenolate is not a drop-in replacement for sodium 2-chlorophenolate, sodium 3-chlorophenolate, or sodium phenolate without a complete revalidation of the process or assay.

Sodium 4-Chlorophenolate vs. Comparators: A Head-to-Head Quantitative Evidence Guide


Nucleophilicity in Polar Aprotic Solvents: p-Chlorophenolate vs. Unsubstituted Phenolate

The nucleophilicity of p-chlorophenolate, the active anionic species of sodium 4-chlorophenolate, is quantifiably distinct from that of unsubstituted phenolate in polar aprotic solvents. This difference, measured using the Mayr nucleophilicity scale (N), is critical for predicting reaction rates and outcomes in nucleophilic substitution and addition reactions. [1]

Organic Synthesis Nucleophilicity Reaction Kinetics Phenolate Reactivity

Thermal Stability: Sodium 4-Chlorophenolate vs. 4-Chlorophenol

The sodium salt form exhibits a markedly different thermal decomposition profile compared to its parent phenol. Sodium 4-chlorophenolate demonstrates high thermal stability, remaining intact up to a higher temperature threshold before decomposition.

Thermal Stability Process Safety Chemical Handling Storage

Aqueous Solubility and Handling: Sodium 4-Chlorophenolate vs. 4-Chlorophenol

Conversion to the sodium salt dramatically alters the compound's solubility profile. While 4-chlorophenol has limited solubility in water, the ionic nature of sodium 4-chlorophenolate makes it readily soluble, enabling its use in a much wider range of aqueous-based applications and syntheses.

Solubility Formulation Aqueous Chemistry Bioconjugation

Enhanced Acidity and Membrane Interaction: 4-Chlorophenolate vs. Phenolate

The electron-withdrawing chlorine atom at the para position significantly increases the acidity of the parent phenol compared to unsubstituted phenol. This lower pKa value for 4-chlorophenol (pKa = 9.38) compared to phenol (pKa = 9.99) [1] indicates that the 4-chlorophenolate ion is a weaker base, a property that translates to a greater proportion of the more membrane-permeable neutral phenol species at physiological pH. This physicochemical difference is a primary driver of enhanced antimicrobial activity [2].

Acid Dissociation Constant pKa Antimicrobial Activity Membrane Permeability

Lipophilicity: LogP of Sodium 4-Chlorophenolate

The calculated partition coefficient (LogP) provides a quantitative measure of a compound's lipophilicity, a critical parameter for predicting its behavior in biological systems and the environment. The LogP value for sodium 4-chlorophenolate indicates moderate hydrophobicity, balancing aqueous solubility with the ability to cross lipid membranes.

Lipophilicity LogP Partition Coefficient Drug Design Environmental Fate

Nucleophilicity in Multiple Solvents: p-Chlorophenolate vs. Phenolate

The differential nucleophilicity of p-chlorophenolate compared to phenolate is not only solvent-dependent but also consistent across multiple common polar aprotic solvents. This trend reinforces the fact that p-chlorophenolate is a distinct nucleophilic entity. [1]

Solvent Effects Reaction Kinetics Nucleophilicity Organic Synthesis

Validated Application Scenarios for Procuring Sodium 4-Chlorophenolate


Aqueous-Phase Synthesis of Aryl Ethers and Other Phenolate Derivatives

Sodium 4-chlorophenolate's high water solubility makes it the reagent of choice for synthesizing derivatives in aqueous media, where the free phenol, 4-chlorophenol, would precipitate due to its limited solubility (2.7 g/100mL) . Its distinct nucleophilicity profile (N = 20.34 in DMSO) [1] provides a predictable and optimized reaction rate when forming ethers with alkyl halides or other electrophiles, a common step in preparing agrochemicals like 4-chlorophenoxyacetic acid .

Formulation of Aqueous Antimicrobials and Disinfectants

For formulating water-based antiseptics, disinfectants, or preservatives, sodium 4-chlorophenolate is the only viable form of the chlorophenol core. Its high solubility is a prerequisite for these applications. Furthermore, its significantly lower pKa (9.38) compared to unsubstituted phenol (9.99) [2] provides a mechanistic advantage, as it shifts the equilibrium toward the neutral, membrane-permeable phenol species at physiological pH, enhancing its antimicrobial efficacy [3].

High-Temperature or Solid-Phase Reactions

When a reaction protocol calls for a solid phenolate source that remains stable at elevated temperatures, sodium 4-chlorophenolate is the superior choice over 4-chlorophenol. The sodium salt decomposes above 220°C , whereas the free phenol boils at 220°C , creating a vapor hazard. The solid salt form is easier to handle, weigh, and add to a reaction vessel, offering greater process safety and control.

Synthesis of Plant Growth Regulators (e.g., 4-CPA)

Sodium 4-chlorophenolate is a key starting material for the synthesis of 4-chlorophenoxyacetic acid (4-CPA) and its sodium salt, a widely used plant growth regulator . The nucleophilic substitution reaction between sodium 4-chlorophenolate and chloroacetic acid is most efficiently conducted in an aqueous or mixed aqueous-organic medium, leveraging the high solubility and optimized nucleophilicity of the sodium salt [1].

Technical Documentation Hub

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